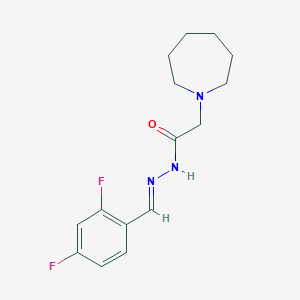

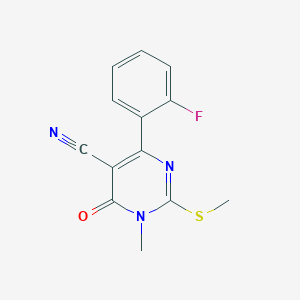

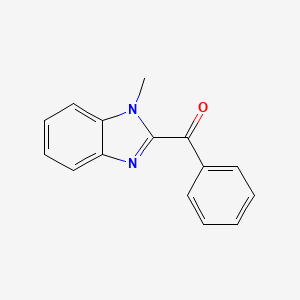

2-(1-氮杂环戊基)-N'-(2,4-二氟苄叉亚甲基)乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetohydrazides and their derivatives are a class of compounds that have been extensively studied due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, demonstrating significant biological and chemical activities.

Synthesis Analysis

The synthesis of acetohydrazide derivatives typically involves the condensation of hydrazides with aldehydes or ketones. This reaction produces Schiff bases, which are characterized by their C=N double bond. For instance, compounds similar to the one have been synthesized by condensing different benzaldehydes with acetohydrazide under various conditions, leading to the formation of Schiff bases with distinct substituents on the benzene ring, as demonstrated in several studies (Li Wei-hua et al., 2006; Li Jia-ming, 2009; G. Sheng et al., 2015).

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. X-ray diffraction analysis often reveals the crystalline nature of these compounds, providing detailed information about their molecular geometry, bond lengths, and angles. For example, the crystal structure analysis of similar compounds shows them crystallizing in various space groups, with significant hydrogen bonding interactions stabilizing the crystal structure (Li Wei-hua et al., 2006; Li Jia-ming, 2009).

Chemical Reactions and Properties

Acetohydrazide derivatives undergo various chemical reactions, including cyclization, oxidation, and nucleophilic substitution, leading to the formation of a wide array of heterocyclic compounds. Their chemical reactivity is significantly influenced by the substituents on the benzene ring and the nature of the hydrazide moiety.

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallinity, are closely related to their molecular structure. Hydrogen bonding and π-π stacking interactions often play crucial roles in determining their physical state and solubility in different solvents.

Chemical Properties Analysis

The chemical properties of acetohydrazide derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the electronic nature of the substituents on the aromatic ring and the hydrazide group. These properties are crucial for their applications in synthesis and pharmaceuticals.

References:

科学研究应用

合成和结构表征

与2-(1-氮杂环戊基)-N'-(2,4-二氟苄叉亚甲基)乙酰肼结构相关的化合物的研究重点是它们的合成、晶体结构以及在各个领域的潜在应用。例如,李伟华等人(2006 年)的研究详细介绍了 N'-(4-氟苄叉亚甲基)-2-(1H-1,2,4-三唑-1-基)乙酰肼的合成和晶体结构,强调了分子间氢键相互作用在稳定化合物结构中的重要性李伟华等人,2006 年。这项研究为理解化学结构的细微变化如何影响这些化合物的物理性质和潜在应用奠定了基础。

非线性光学性质

K. Naseema 等人(2010 年)探索了包括 2-(4-甲氧基苯氧基)-N'-[(1E)-(4-硝基苯基)亚甲基]乙酰肼等化合物在内的腙的非线性光学性质。他们的工作突出了这些化合物的显着双光子吸收和光功率限制行为,表明它们在光学器件应用(例如光学限幅器和开关)中的实用性K. Naseema 等人,2010 年。

晶体生长和非线性光学 (NLO) 特性

张怀红等人(2011 年)对 N-(2-羟基苄叉亚甲基)乙酰肼等有机单晶的生长和表征提供了对其光学性质和热稳定性的见解。这些发现对于开发具有特定 NLO 特性的材料至关重要,该材料在光子和光电子学中具有应用张怀红等人,2011 年。

抗疟疾和抗白血病特性

J. Scovill 等人(1982 年)证明,源自硫代氨基脲酮的过渡金属配合物表现出增强的抗白血病特性,表明了潜在的治疗应用J. Scovill 等人,1982 年。这项研究指出了结构相关的腙更广泛的药理学潜力,包括它们在开发新的抗疟疾和抗癌药物中的作用。

绿色合成和生物应用

A. Fekri 等人(2014 年)讨论了使用球磨法绿色合成腙配合物,重点介绍了它们的抗菌和抗氧化活性。这种环保的合成方法与化合物的生物功效相结合,凸显了它们在药物化学中的重要性A. Fekri 等人,2014 年。

属性

IUPAC Name |

2-(azepan-1-yl)-N-[(E)-(2,4-difluorophenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2N3O/c16-13-6-5-12(14(17)9-13)10-18-19-15(21)11-20-7-3-1-2-4-8-20/h5-6,9-10H,1-4,7-8,11H2,(H,19,21)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXYVDDQIFPJEE-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC(=O)NN=CC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)CC(=O)N/N=C/C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(azepan-1-yl)-N-[(E)-(2,4-difluorophenyl)methylideneamino]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5537860.png)

![ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate](/img/structure/B5537877.png)

![(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537889.png)

![N-[4-(4-morpholinyl)phenyl]-N'-phenylurea](/img/structure/B5537910.png)

![(1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537949.png)

![4-[2-(2,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5537960.png)